molecular formula C43H51NO15 B13708459 Docetaxel-d6 Metabolites M1 and M3 (Mixture of Diastereomers)

Docetaxel-d6 Metabolites M1 and M3 (Mixture of Diastereomers)

Cat. No.: B13708459
M. Wt: 827.9 g/mol
InChI Key: MZGHWPNTSVYFCV-AXAKODJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C43H51NO15

Molecular Weight

827.9 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[4-hydroxy-2-oxo-5,5-bis(trideuteriomethyl)-1,3-oxazolidin-3-yl]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C43H51NO15/c1-21-25(56-36(51)31(48)29(23-14-10-8-11-15-23)44-37(52)40(5,6)59-38(44)53)19-43(54)34(57-35(50)24-16-12-9-13-17-24)32-41(7,33(49)30(47)28(21)39(43,3)4)26(46)18-27-42(32,20-55-27)58-22(2)45/h8-17,25-27,29-32,34,37,46-48,52,54H,18-20H2,1-7H3/t25-,26-,27+,29-,30+,31+,32-,34-,37?,41+,42-,43+/m0/s1/i5D3,6D3

InChI Key

MZGHWPNTSVYFCV-AXAKODJZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1(C(N(C(=O)O1)[C@@H](C2=CC=CC=C2)[C@H](C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)O)C)OC(=O)C7=CC=CC=C7)O)O)O)C([2H])([2H])[2H]

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N6C(C(OC6=O)(C)C)O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Docetaxel-d6 Metabolites M1 and M3 involves the hydroxylation of the synthetic isobutoxy side chain of Docetaxel . This process is typically carried out using specific reagents and conditions to ensure the formation of the desired diastereomers. The reaction conditions often include the use of catalysts and controlled temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of Docetaxel-d6 Metabolites M1 and M3 follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to purify the metabolites and ensure their quality and consistency . The production is carried out under strict regulatory guidelines to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Docetaxel-d6 Metabolites M1 and M3 undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for studying the metabolic pathways and understanding the behavior of the metabolites in biological systems.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The conditions often involve controlled temperatures, pH levels, and reaction times to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include primary alcohols, aldehydes, and cyclic hydroxyoxazolidinones, which are diastereomers . These products are crucial for understanding the metabolic pathways and the pharmacokinetics of Docetaxel.

Scientific Research Applications

Docetaxel-d6 Metabolites M1 and M3 are widely used in scientific research for various applications :

    Chemistry: Studying the chemical properties and reactions of Docetaxel and its metabolites.

    Biology: Investigating the metabolic pathways and the behavior of the metabolites in biological systems.

    Medicine: Understanding the pharmacokinetics and pharmacodynamics of Docetaxel to improve cancer treatment.

    Industry: Developing new pharmaceutical formulations and improving existing ones.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Docetaxel-d6 Metabolites M1 and M3 are unique due to their stable isotope labeling, which allows for precise tracking and analysis in pharmacokinetic studies . This labeling provides valuable insights into the metabolism and behavior of Docetaxel in biological systems, making them essential tools in scientific research.

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